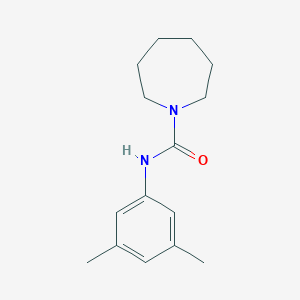

N-(3,5-dimethylphenyl)azepane-1-carboxamide

Description

N-(3,5-Dimethylphenyl)azepane-1-carboxamide is a carboxamide derivative featuring a seven-membered azepane ring linked to a 3,5-dimethylphenyl group via a carboxamide bridge. The 3,5-dimethylphenyl substituent is a recurring motif in compounds with demonstrated bioactivity, such as inhibitors of photosynthetic electron transport (PET) in chloroplasts (IC50 ~10 µM) and HIV-1 reverse transcriptase . The azepane ring introduces conformational flexibility, which may influence binding affinity and pharmacokinetic properties compared to rigid aromatic or polycyclic systems.

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)azepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-12-9-13(2)11-14(10-12)16-15(18)17-7-5-3-4-6-8-17/h9-11H,3-8H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBMHAAQZHIXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N2CCCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)azepane-1-carboxamide typically involves the reaction of 3,5-dimethylaniline with azepane-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3,5-dimethylphenyl)azepane-1-carboxamide may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the need for batch processing and can lead to higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,5-dimethylphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azepane or phenyl derivatives.

Applications De Recherche Scientifique

N-(3,5-dimethylphenyl)azepane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(3,5-dimethylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Key Compounds for Comparison:

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Core structure: Naphthalene ring with a hydroxyl group at position 3.

- Substituents: 3,5-Dimethylphenyl group.

- Bioactivity: Potent PET inhibitor (IC50 ~10 µM).

- Structural divergence: The hydroxynaphthalene core vs. azepane in the target compound.

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

- Core structure: Trichloroacetamide.

- Substituents: 3,5-Dimethylphenyl group.

- Structural divergence: Trichloroacetyl group vs. azepane-carboxamide.

- Relevance: Crystallographic studies show meta-substituents (e.g., methyl, chloro) influence molecular packing and geometry .

Indolylarylsulfones (e.g., Compound 36)

- Core structure: Indole-sulfonyl group.

- Substituents: 3,5-Dimethylphenylsulfonyl.

- Bioactivity: HIV-1 reverse transcriptase inhibitors (e.g., Compound 36: 60% yield, Mp 227–228°C).

- Structural divergence: Sulfonyl linkage vs. carboxamide; indole vs. azepane.

Table 1: Structural and Electronic Comparison

Electronic and Lipophilicity Effects

- Electron-Withdrawing vs. In contrast, electron-withdrawing groups (e.g., nitro in Compound 38 ) increase polarity but may reduce bioavailability.

- Lipophilicity Trends: Azepane-containing compounds (e.g., target molecule) likely exhibit moderate lipophilicity due to the flexible, non-polar azepane ring. Hydroxynaphthalene derivatives (e.g., ) have higher logP values due to aromatic stacking, aligning with their PET-inhibiting activity in hydrophobic chloroplast membranes.

Activité Biologique

N-(3,5-dimethylphenyl)azepane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant scientific studies.

Chemical Structure and Properties

N-(3,5-dimethylphenyl)azepane-1-carboxamide features a seven-membered azepane ring substituted with a 3,5-dimethylphenyl group. This unique structure may contribute to its biological activity by enhancing binding affinity to specific molecular targets.

The biological effects of N-(3,5-dimethylphenyl)azepane-1-carboxamide are hypothesized to arise from its interaction with various enzymes and receptors. It may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects. For example, it could modulate inflammatory responses or interfere with cancer cell proliferation by targeting specific signaling pathways.

Antimicrobial Properties

Research has indicated that N-(3,5-dimethylphenyl)azepane-1-carboxamide exhibits antimicrobial activity. In vitro studies have shown significant inhibition of bacterial growth against various strains. The compound's effectiveness can be compared to standard antimicrobial agents, showcasing its potential as a therapeutic candidate.

| Microorganism | Inhibition Zone (mm) | Standard Agent | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Penicillin | 20 |

| Escherichia coli | 12 | Ampicillin | 18 |

| Pseudomonas aeruginosa | 14 | Ciprofloxacin | 22 |

Anticancer Activity

N-(3,5-dimethylphenyl)azepane-1-carboxamide has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism may involve inducing apoptosis or cell cycle arrest.

Case Study: Breast Cancer Cell Line MCF-7

A study evaluated the effect of N-(3,5-dimethylphenyl)azepane-1-carboxamide on MCF-7 cells:

- Concentration Tested: 10 µM

- Cell Viability Reduction: 65%

- Mechanism: Induction of apoptosis via caspase activation

Comparative Analysis with Similar Compounds

N-(3,5-dimethylphenyl)azepane-1-carboxamide can be compared with other azepane carboxamides such as N-(3,5-dimethylphenyl)piperidine-1-carboxamide and N-(3,5-dimethylphenyl)morpholine-1-carboxamide. While these compounds share structural similarities, the azepane ring may confer distinct pharmacological properties that enhance its biological activity.

| Compound | Biological Activity |

|---|---|

| N-(3,5-dimethylphenyl)azepane-1-carboxamide | Antimicrobial, Anticancer |

| N-(3,5-dimethylphenyl)piperidine-1-carboxamide | Moderate Anticancer Activity |

| N-(3,5-dimethylphenyl)morpholine-1-carboxamide | Limited Antibacterial Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.